molecular formula C8H6O3 B1662008 6-hydroxybenzofuran-3(2H)-one CAS No. 6272-26-0

6-hydroxybenzofuran-3(2H)-one

Cat. No. B1662008
CAS RN: 6272-26-0
M. Wt: 150.13 g/mol
InChI Key: GBDMODVZBPFQKI-UHFFFAOYSA-N
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Description

6-Hydroxybenzofuran-3(2H)-one is a chemical compound with the molecular formula C8H6O2 . It has been identified as a potential anti-inflammatory agent .


Synthesis Analysis

The synthesis of 6-hydroxybenzofuran-3(2H)-one involves various methods. One such method involves the use of palladium on activated charcoal and hydrogen in methanol at room temperature . The starting ester is dissolved in methanol, and a catalytic amount of palladium carbon is added. The mixture is then stirred at room temperature for 24 hours .


Molecular Structure Analysis

The molecular structure of 6-hydroxybenzofuran-3(2H)-one consists of 8 carbon atoms, 6 hydrogen atoms, and 2 oxygen atoms . The InChIKey for this compound is UVJMVWURCUYFFK-UHFFFAOYSA-N .


Chemical Reactions Analysis

6-Hydroxybenzofuran-3(2H)-one has been found to exhibit inhibitory activity of LPS-stimulated ROS production in RAW 264.7 macrophage . This suggests that it may have potential as an anti-inflammatory agent.


Physical And Chemical Properties Analysis

6-Hydroxybenzofuran-3(2H)-one has a molecular weight of 134.13 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 and a topological polar surface area of 33.4 Ų .

Scientific Research Applications

Synthesis and Characterization

  • Divergent Synthesis of Natural Benzofurans : 2-Bromo-6-hydroxybenzofurans, closely related to 6-hydroxybenzofuran-3(2H)-one, are used in the synthesis of various natural products and analogues. This involves a one-pot strategy for efficient synthesis using a protecting group-free approach (Sivaraman et al., 2019).

  • Structural Studies : The structural motif of isobenzofuran-1(3H)-ones, which includes 6-hydroxybenzofuran-3(2H)-one, is a key component in various natural and synthetic compounds with biological activities. This involves characterization using techniques like single-crystal X-ray analysis (Franca et al., 2016).

  • Optimized Synthesis Process : An optimized process for preparing 6-hydroxybenzofuran has been developed, focusing on safety, cost-effectiveness, and environmental considerations (Song et al., 2016).

Biological and Chemical Properties

  • Potential Anti-Estrogen Breast Cancer Agents : 3-Acyl-5-hydroxybenzofuran derivatives, a group closely related to 6-hydroxybenzofuran-3(2H)-one, have been identified as potential drugs for breast cancer. These compounds have shown different antiproliferative activities against human breast cancer cells (Li et al., 2013).

  • Antioxidant Activity : The biological and antioxidant activity of hydroxyderivatives of 2-benzylidenebenzofuran-3(2H)-ones, including 6-hydroxybenzofuran-3(2H)-one derivatives, was studied. These compounds showed high inhibitory activity against certain bacterial strains and moderate antioxidant activity (Shubin et al., 2020).

Chemical Analysis and Applications

  • Structural Analysis : Detailed analysis of 6-hydroxybenzofuran-3(2H)-one and its derivatives, such as in the study of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) of isobenzofuran-1(3H)-one derivatives, provides insights into keto-enol tautomerism and other chemical properties (Pires et al., 2016).

properties

IUPAC Name

6-hydroxy-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O3/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBDMODVZBPFQKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(O1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50284479
Record name 6-Hydroxy-1-benzofuran-3(2H)-one
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Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-hydroxybenzofuran-3(2H)-one

CAS RN

6272-26-0
Record name 6-Hydroxy-2H-benzofuran-3-one
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Record name 6272-26-0
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Record name 6-Hydroxy-1-benzofuran-3(2H)-one
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Record name 6-Hydroxy-3-coumaranone
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Synthesis routes and methods I

Procedure details

Chloroacetyl chloride (28.25 g) was added dropwise over 1.5 hours to a stirred mixture of resorcinol (Aldrich Chemical Company) (22 g), aluminum chloride (33.3 g) and nitrobenzene (250 cc), the temperature being kept at 50°-55° C. during the chloroacetyl chloride addition and for an additional 15 minutes thereafter. The solution was then cooled and poured into an excess of ice and dilute hydrochloric acid. The organic layer was retained and extracted with aqueous sodium hydroxide (300 ml, 1M). The alkaline extract was acidified with concentrated hydrochloric acid and filtered to give 6-hydroxycoumaran-3-one, m.p.--238°-240° C.
Quantity
28.25 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
33.3 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred solution of resorcinol (16.0 kg, 145 moles), chloroacetonitrile (13.2 kg, 175 moles) and ethyl acetate (193 kg, 214 L)under nitrogen was added zinc chloride (11.0 kg, 80.8 moles) and the mixture cooled to 5° C. Hydrogen chloride gas (31.2 kg, 855 moles) was bubbled in at such a rate that the internal temperature did not exceed 30° C. The thick slurry was stirred for an additional 2 hours and the solvent removed by vacuum distillation. Water (80 L) was added and the residual ethyl acetate removed by vacuum distillation. The mixture was heated to 60° C. and stirred for 1 hour. The temperature was cooled to 20° C. and then t-butyl methyl ether (146 L, 113 kg) was added and the mixture stirred for 15 minutes. The aqueous layer was separated and the organic layer washed with water (50 L). The layers were separated and the organic layer removed by vacuum distillation. 95% Ethanol (50 L) was added and the distillation continued until all of the t-butyl methyl ether had been removed. Then 95% ethanol (220 L) was added followed by the addition of sodium acetate (21.8 kg, 266 moles) and the mixture heated to reflux for 1 hour. Additional sodium acetate (3.54 kg, 43.2 moles) was added and the mixture refluxed for an additional 1 hour. The mixture was cooled to 5° C. and the solid collected by centrifugation. This was washed with 95% ethanol (51 L), water (800 L), 95% ethanol (29 L) and hexane (30 L). The material was dried at 40° C. under vacuum to afford the desired product (16.5 kg, 75%) which was used without any further purification.
Quantity
16 kg
Type
reactant
Reaction Step One
Quantity
13.2 kg
Type
reactant
Reaction Step One
Quantity
11 kg
Type
catalyst
Reaction Step One
Quantity
214 L
Type
solvent
Reaction Step One
Quantity
31.2 kg
Type
reactant
Reaction Step Two
Quantity
21.8 kg
Type
reactant
Reaction Step Three
Quantity
3.54 kg
Type
reactant
Reaction Step Four
Yield
75%

Synthesis routes and methods III

Procedure details

Hydrogen chloride gas was blown into a mixture of 150 g (1.36 moles) of resorcinol, 800 ml of dry ether, 100 g (1.32 moles) of chloroacetonitrile and 100 g (0.73 mole) of zinc chloride for about 2 hours. Crystals which precipitated were obtained by decantation. The crystals were washed with ether and 1500 ml of water was added. The mixture was refluxed for 1 hour and then cooled. The crystals were collected by filtration. Potassium acetate (130 g; 1.33 moles) and 850 ml of ethanol were added to the crystals, and the mixture was refluxed for 30 minutes. After cooling, 1500 ml of water was added, and the crystals were collected by filtration to give 107 g of the desired product (yield 54%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
catalyst
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
130 g
Type
reactant
Reaction Step Two
Quantity
850 mL
Type
solvent
Reaction Step Two
Name
Quantity
1500 mL
Type
solvent
Reaction Step Three
Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-hydroxybenzofuran-3(2H)-one
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6-hydroxybenzofuran-3(2H)-one
Reactant of Route 6
6-hydroxybenzofuran-3(2H)-one

Citations

For This Compound
110
Citations
KZ Laczkowski, K Misiura, A Biernasiuk… - Letters in Drug …, 2013 - ingentaconnect.com
Synthesis, characterization and investigation of antibacterial and antifungal activities of thirteen novel 6- hydroxybenzofuran-3(2H)-one based 2,4-disubstituted 1,3-thiazoles are …
Number of citations: 16 www.ingentaconnect.com
D Rambabu, S Srinivas, K Manjulatha… - … Crystals and Liquid …, 2013 - Taylor & Francis
Novel aurone derivatives eg 2-(2-(3-methylbut-2-enyloxy)benzylidene)benzofuran-3(2H)-one (3a), 2-(2-(allyloxy)benzylidene)-7-methoxybenzofuran-3(2H)-one (3b), and 2-(5-bromo-2-(…
Number of citations: 7 www.tandfonline.com
K Wang, YX Ye, CY Jiang, MY Guo, XY Zhang… - Dyes and …, 2021 - Elsevier
Hydrazine is a very important industrial chemical with high toxicity to the human body. In this work, a fluorescent probe HZ, based on the substitution-cyclization-elimination cascade …
Number of citations: 9 www.sciencedirect.com
Z Yang, G Luo, Y Ying, H Li, Y Wan, G Xu, M Li… - Bioorganic …, 2023 - Elsevier
There are no highly effective and safe medicines for clinical treatment of ischemic stroke, although the natural product 3-n-butylphthalide (NBP) has been approved in China for mild and …
Number of citations: 1 www.sciencedirect.com
H Sun, W Ding, X Song, D Wang, M Chen… - Bioorganic & Medicinal …, 2017 - Elsevier
A series of 6-hydroxyaurones and their analogues have been synthesized and evaluated for their in vitro α-glucosidase inhibitory and glucose consumption-promoting activity. These …
Number of citations: 44 www.sciencedirect.com
S Kadasi, TEMM Costa, N Arukala… - Medicinal …, 2018 - ingentaconnect.com
Background: Heat shock protein 90 is a molecular chaperone required for the stability and function of several client proteins that promote cancer cell growth and/or survival. Discovery of …
Number of citations: 7 www.ingentaconnect.com
Y Xie, LM Kril, T Yu, W Zhang, MS Frasinyuk… - Scientific Reports, 2019 - nature.com
Abstract Structure-activity relationships (SAR) in the aurone pharmacophore identified heterocyclic variants of the (Z)-2-benzylidene-6-hydroxybenzofuran-3(2H)-one scaffold that …
Number of citations: 17 www.nature.com
YE Sherif, SA Gabr, NM Hosny, AH Alghadir… - Evidence-Based …, 2021 - hindawi.com
Background. The outbreak of coronavirus disease 2019 (COVID-19) induced by the novel coronavirus severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) originated in …
Number of citations: 12 www.hindawi.com
M Gao, M Wang, KD Miller, QH Zheng - Bioorganic & medicinal chemistry …, 2013 - Elsevier
(Z)-2-((1H-Indazol-3-yl)methylene)-6-methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one is a potent and selective proviral integration site in moloney murine leukemia virus kinase …
Number of citations: 13 www.sciencedirect.com
SG Sonone, MW Shaikh, DT Mahajan - ijcps.com
Hydroxyl substituted 2-benzylidene-1-benzofuran-3-ones are commonly known as aurones. This class of bioactive heterocycles belongs to flavonoid family. The article intends to put …
Number of citations: 2 www.ijcps.com

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